N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydro-2H-quinolin-7-yl group would likely contribute to the rigidity of the molecule, while the cyclopropanecarbonyl group could add some steric bulk. The fluoro and methoxy groups on the benzenesulfonamide moiety could influence the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide, fluoro, and methoxy groups could affect its solubility, while the cyclopropanecarbonyl group could influence its stability .Scientific Research Applications
Convenient Synthesis Methods
A study by Patrick, Rogers, and Gorrell (2002) elaborates on a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing the potential utility of structurally similar compounds in synthetic chemistry. This synthesis method could offer insights into novel approaches for creating derivatives of the given chemical compound for various research applications (Patrick et al., 2002).
Fluorescent Probes for Zinc(II)
Kimber et al. (2003) discuss the synthesis of analogues to Zinquin-related fluorophores, which are specific for Zn(II). This research indicates the compound's potential application in the development of fluorescent probes for metal ions, which could be valuable in biochemical and medical research (Kimber et al., 2003).
Anticancer Activities
Srikanth et al. (2016) designed and synthesized several 2-anilino-3-aroylquinolines, evaluating their cytotoxic activity against various human cancer cell lines. This suggests that structurally related compounds, including N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide, could hold potential as frameworks for developing new anticancer agents (Srikanth et al., 2016).
Heck Reaction Applications
Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, demonstrating the compound's potential role in facilitating carbon-carbon bond formation, a key reaction in organic synthesis and pharmaceutical development (Patrick et al., 2008).
Synthesis of Azo Dyes
Rufchahi and Gilani (2012) investigated the synthesis, characterization, and spectroscopic properties of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one. This highlights the chemical's utility in dye chemistry, offering pathways for the development of novel dyes with specific properties (Rufchahi & Gilani, 2012).
Mechanism of Action
Target of Action
The primary target of F2050-0045 is the interleukin 22 receptor (IL22R) . IL22R is a type of cytokine receptor that is expressed on the surface of certain cells, including those in the gut and liver . It plays a crucial role in metabolic processes .
Mode of Action
F2050-0045, also known as CK-0045, is an engineered, long-acting lipidated IL-22 . It interacts with its target, IL22R, by binding to it . This binding triggers a series of biochemical reactions that lead to various downstream effects .
Biochemical Pathways
The binding of F2050-0045 to IL22R affects several biochemical pathways. These pathways are involved in metabolic processes, particularly those related to obesity and type 2 diabetes . The exact pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetic properties of F2050-0045, including its absorption, distribution, metabolism, and excretion (ADME), are currently being studied. It is known that F2050-0045 is administered through the subcutaneous route , which suggests that it may have good bioavailability.
Result of Action
The action of F2050-0045 leads to several molecular and cellular effects. In preclinical studies, it has been shown to induce weight loss and positively impact a range of cardiometabolic risk factors . For example, it has been shown to reduce body weight and blood glucose levels, and improve key metabolic parameters in murine models .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-9-8-16(12-17(19)21)28(25,26)22-15-7-6-13-3-2-10-23(18(13)11-15)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFFVJCMBKMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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